molecular formula C9H16NO3P B3156312 Diethyl (3-cyano-2-methylallyl)phosphonate CAS No. 82648-70-2

Diethyl (3-cyano-2-methylallyl)phosphonate

Cat. No. B3156312
CAS RN: 82648-70-2
M. Wt: 217.2 g/mol
InChI Key: OPUURRZDCJCVGT-RMKNXTFCSA-N
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Description

Diethyl (3-cyano-2-methylallyl)phosphonate is a chemical compound with the empirical formula C9H16NO3P . .


Chemical Reactions Analysis

Diethyl cyanomethyl phosphonate is used as an intermediate in Horner-Emmons reaction for the synthesis of substituted nitriles and their amide and heterocyclic derivatives . It is known as a modified Wittig reagent used in the preparation of alpha, beta-unsaturated nitriles from ketones or aldehydes .


Physical And Chemical Properties Analysis

This compound is a liquid . It is stored in a well-ventilated place and its container is kept tightly closed . It is considered a combustible liquid .

Scientific Research Applications

1. Herbicidal Activity

Diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate, a related compound, has demonstrated potent herbicidal activity against monocotyledonous and dicotyledonous plants, suggesting potential use as a herbicide (Xiao, Li, & Shi, 2008).

2. Synthesis of Organic Compounds

The reaction of butadienylphosphonates, including compounds structurally similar to diethyl (3-cyano-2-methylallyl)phosphonate, has been studied for the synthesis of various organic compounds, indicating utility in organic chemistry synthesis (Minami, Yamanouchi, Tokumasu, & Hirao, 1984).

3. Anticorrosion Properties

Research on diethyl (phenylamino) methyl) phosphonate derivatives, which are structurally related, has shown that these compounds have significant anticorrosion properties for carbon steel in acidic environments, indicating potential applications in corrosion prevention (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).

4. Synthesis and Crystal Structure Analysis

Studies on the synthesis and crystal structure of related phosphonate compounds suggest their relevance in structural chemistry and material science (Hu, Zou, Yang, & Weng, 2010).

5. Pharmaceutical Applications

Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its derivatives have been the subject of theoretical and experimental studies for potential pharmaceutical applications, highlighting the relevance of similar phosphonate compounds in drug development (Yadav, Kumar, Kumar, Brahmachari, & Misra, 2020).

Safety and Hazards

Diethyl (3-cyano-2-methylallyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-4-diethoxyphosphoryl-3-methylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUURRZDCJCVGT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=CC#N)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C(=C/C#N)/C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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